N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Indole Derivatives: Compounds with an indole moiety, such as tryptophan and serotonin, have significant biological relevance.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.
Uniqueness
N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27N5O3S2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[[4-methyl-5-[2-oxo-2-(1-propylindol-3-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C24H27N5O3S2/c1-4-14-28-15-20(19-12-8-9-13-21(19)28)22(30)17-33-24-26-25-23(27(24)2)16-29(34(3,31)32)18-10-6-5-7-11-18/h5-13,15H,4,14,16-17H2,1-3H3 |
InChI Key |
IXIZTZABUQJXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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